molecular formula C14H22N4O4S B2557838 N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide CAS No. 743440-22-4

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Cat. No.: B2557838
CAS No.: 743440-22-4
M. Wt: 342.41
InChI Key: ODNKDPUHYONPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide typically involves the nitration of a suitable aromatic precursor followed by sulfonation and subsequent piperazine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • N,N-diethyl-4-piperazin-1-ylbenzenesulfonamide
  • N,N-diethyl-3-nitrobenzenesulfonamide
  • N,N-diethyl-4-nitrobenzenesulfonamide

Comparison: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-3-17(4-2)23(21,22)12-5-6-13(14(11-12)18(19)20)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKDPUHYONPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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